

In-Depth Technical Guide: 2-Methoxypropan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-methoxypropan-1-ol*

Cat. No.: *B075729*

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-methoxypropan-1-ol**, a versatile chemical compound. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its chemical properties and synthesis.

Chemical Identity and Synonyms

2-Methoxypropan-1-ol is a chemical compound with the molecular formula C4H10O2. It exists as a racemic mixture or as individual stereoisomers, (R)- and (S)-**2-methoxypropan-1-ol**. Below is a comprehensive list of its synonyms and identifiers.

Category	Synonym/Identifier
IUPAC Name	2-methoxypropan-1-ol
Stereoisomer IUPAC Names	(2R)-2-methoxypropan-1-ol(2S)-2-methoxypropan-1-ol
Common Synonyms	2-Methoxypropanol2-methoxypropanol-12-MP-12-METHOXY-1-PROPANOL1-Propanol, 2-methoxy-2-METHOXY-1-HYDROXYPROPANE
General Terms	MethoxypropanolPropylene glycol methyl ether (Note: This term can also refer to the isomer 1-methoxy-2-propanol)
CAS Registry Numbers	1589-47-5 (for 2-methoxypropan-1-ol)6131-59-5 (for (R)-2-Methoxypropan-1-ol)116422-39-0 (for (S)-2-Methoxypropan-1-ol)
Other Identifiers	UNII-18B570XOYFDTXSID5049441EINECS 216-455-5

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-methoxypropan-1-ol**.

Property	Value
Molecular Formula	C4H10O2 ^[1]
Molecular Weight	90.12 g/mol ^{[1][2][3][4]}
Appearance	Colorless, clear liquid ^[5]
Density	0.938 g/cm ³ at 20 °C ^{[2][6]}
Boiling Point	130 °C ^{[2][5][6]}
Flash Point	33 - 41.9 °C ^{[2][5][6][7]}
Vapor Pressure	4.1 mmHg at 25 °C ^{[2][6]}
Water Solubility	Miscible (1.0 x 10 ⁶ mg/L at 25 °C) ^[6]
logP (Octanol-Water Partition Coefficient)	-0.2 ^{[2][3][4][6]}

Synthesis and Experimental Protocols

2-methoxypropan-1-ol is primarily used as a solvent and a chemical intermediate.^{[5][8]} It can be synthesized through various methods. Below is a detailed protocol for the synthesis of (R)-2-methoxy-1-propanol.

Synthesis of (R)-2-methoxy-1-propanol from (R)-2-methoxypropionic acid

This protocol describes the reduction of (R)-(+)-2-methoxypropionic acid using a borane/dimethyl sulfide complex.^[9]

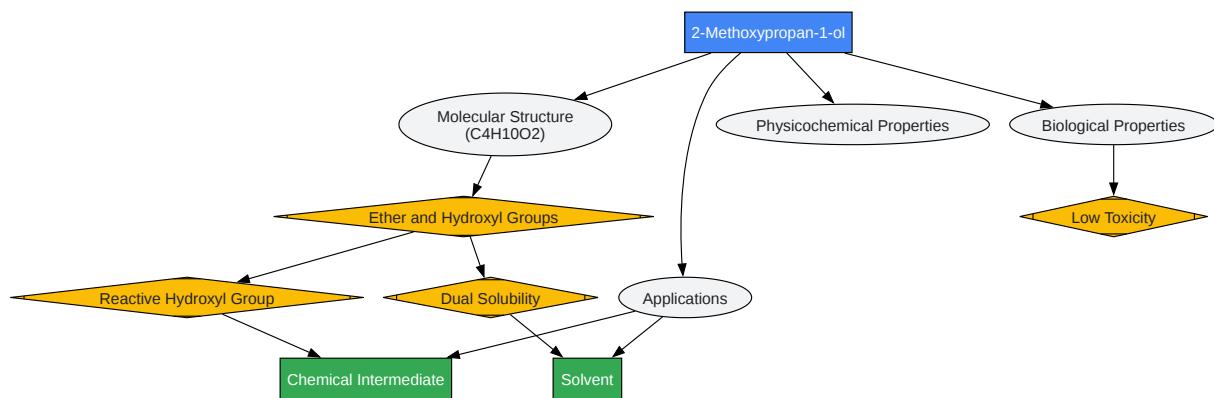
Materials:

- (R)-(+)-2-methoxypropionic acid
- Borane/dimethyl sulfide complex
- Dichloromethane
- 2M aqueous sodium hydroxide solution

- Sodium sulfate
- Argon (for inert atmosphere)

Procedure:

- Under an argon atmosphere and at 0 °C, slowly add 858 µL (8.39 mmol, 1.8 eq.) of borane/dimethyl sulfide complex to a solution of 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of dichloromethane.[9]
- Stir the reaction mixture overnight at room temperature.[9]
- Carefully add 2M aqueous sodium hydroxide solution dropwise to quench the reaction.[9]
- Perform a phase separation and extract the aqueous phase with dichloromethane.[9]
- Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure (water bath at 30°C).[9]
- The final product is obtained after drying. The reported yield is quantitative (490 mg).[9]


Applications and Biological Significance

2-Methoxypropan-1-ol is valued for its dual solubility in both aqueous and oily media due to its ether and hydroxyl functional groups.[5][8] This property makes it an effective solvent for a variety of resins, including nitrocellulose, alkyd, and maleic anhydride-modified phenolic resins. [7] It also serves as an additive in jet fuel antifreeze and brake fluids.[7] In chemical synthesis, its hydroxyl group allows it to act as an intermediate for producing esters and other derivatives. [5][8]

From a toxicological standpoint, propylene glycol ethers like **2-methoxypropan-1-ol** are generally considered to have low toxicity.[10][11] Studies have shown a lack of genotoxic, developmental, and reproductive hazards.[10] It is not considered carcinogenic.[11] The primary metabolite of **2-methoxypropan-1-ol** is 2-methoxypropionic acid.[12]

Visualizations

Logical Relationship of 2-Methoxypropan-1-ol Properties and Applications

[Click to download full resolution via product page](#)

Caption: Properties and applications of **2-methoxypropan-1-ol**.

Experimental Workflow: Synthesis of (R)-2-methoxy-1-propanol

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (R)-2-methoxy-1-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [precision.fda.gov]
- 2. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-1-propanol, (2S)- | C4H10O2 | CID 642402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxypropan-1-Ol [chemball.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbino.com]
- 9. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]
- 10. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. series.publisso.de [series.publisso.de]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methoxypropan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075729#synonyms-for-2-methoxypropan-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com